molecular formula C10H13N5O B3353615 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)- CAS No. 55635-83-1

1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-

Cat. No. B3353615
CAS RN: 55635-83-1
M. Wt: 219.24 g/mol
InChI Key: CLRHLXOEUKQYBI-UHFFFAOYSA-N
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Description

1H-Imidazo[4,5-b]pyrazine is a heterocyclic compound with the molecular formula C5H4N4 . It has a molecular weight of 120.11 . It is a solid substance at room temperature .


Synthesis Analysis

A green synthetic protocol has been developed for the synthesis of imidazo[4,5-b]pyrazine-conjugated benzamides in 80–85% yield via a one-pot three-component reaction of phthalic anhydride, substituted anilines, and pyrazine-2,3-diamine in the presence of phosphoric acid as a catalyst in water at 95–100°C for 100–120 minutes .


Molecular Structure Analysis

The molecular structure of 1H-Imidazo[4,5-b]pyrazine consists of an imidazole ring fused with a pyrazine moiety . The linear formula of this compound is C5H4N4 .


Physical And Chemical Properties Analysis

1H-Imidazo[4,5-b]pyrazine is a solid substance at room temperature . It has a boiling point of 213.1°C at 760 mmHg . The density of this compound is predicted to be 1.61±0.1 g/cm3 .

Mechanism of Action

While the specific mechanism of action for 1H-Imidazo[4,5-b]pyrazine is not mentioned in the retrieved sources, imidazopyridines in general are known to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Safety and Hazards

The safety information for 1H-Imidazo[4,5-b]pyrazine indicates that it may cause harm if swallowed, inhaled, or comes into contact with skin . It may also cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Future Directions

The synthesized imidazo[4,5-b]pyrazine-conjugated benzamides were tested for their anticancer activity against liver and ovarian cancer cell lines (HepG2 and HeLa) with IC50 values ranging from 9.8 to 100 µM . Molecular modeling studies revealed the crucial binding interactions of the target protein and the synthesized ligands . The insights drawn from these studies would help in designing better potent analogs in the future .

properties

IUPAC Name

4-(1H-imidazo[4,5-b]pyrazin-2-ylmethyl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O/c1-2-12-10-9(11-1)13-8(14-10)7-15-3-5-16-6-4-15/h1-2H,3-7H2,(H,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLRHLXOEUKQYBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=NC3=NC=CN=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90204171
Record name 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

55635-83-1
Record name 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055635831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Imidazo(4,5-b)pyrazine, 2-(morpholinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90204171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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